molecular formula C16H23FN2O2 B2545479 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954018-90-7

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2545479
CAS No.: 954018-90-7
M. Wt: 294.37
InChI Key: BOTDJCBLKXJCAV-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring, a piperidine ring substituted with a methoxyethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced to the benzene ring through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Coupling Reaction: The piperidine intermediate is then coupled with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide
  • 3-fluoro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide
  • 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-10-9-19-7-5-13(6-8-19)12-18-16(20)14-3-2-4-15(17)11-14/h2-4,11,13H,5-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDJCBLKXJCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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